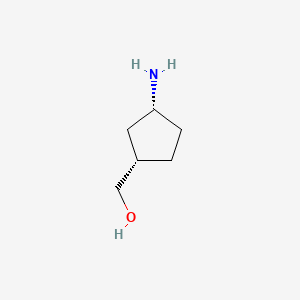

((1S,3R)-3-aminocyclopentyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R)-3-aminocyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQDOKDLGGYIOY-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102099-18-3 | |

| Record name | rac-[(1R,3S)-3-aminocyclopentyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

- Chemistry ((1S,3R)-3-aminocyclopentyl)methanol serves as a building block in organic synthesis, enabling the creation of complex molecules.

- Biology This compound can be used in biological research to study the effects of cyclopentane derivatives on biological systems.

- Industry It can be employed in the synthesis of specialty chemicals and materials.

Chemical Reactions Analysis

((1S,3R)-3-aminocyclopentyl)methanol can undergo several types of chemical reactions due to its functional groups:

- Oxidation Oxidation reactions can transform it into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

- Reduction Reduction reactions can convert the compound into various reduced forms, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution The amino or hydroxymethyl groups can be replaced by other functional groups through substitution reactions, facilitated by reagents like halogens, acids, or bases.

((1S,3R)-3-aminocyclopentyl)methanol has potential biological activities, particularly in pharmacological applications. Its stereochemical configuration significantly influences its interactions with biological targets. The amino group can form hydrogen bonds or ionic interactions, while the hydroxymethyl group participates in various chemical reactions, influencing the compound's activity and specificity.

- Antimicrobial Properties Research suggests that this compound may act as an inhibitor in certain biochemical pathways, particularly inhibiting bacterial enzymes, indicating its potential as an antibiotic. Comparative studies have shown that structural analogs with different stereochemistry exhibit varying levels of biological activity, highlighting the significance of stereochemistry in pharmacological efficacy.

Case Studies and Research Findings

- Antibiotic Development Derivatives similar to ((1S,3R)-3-aminocyclopentyl)methanol exhibited significant inhibition of bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Pharmacokinetics Research into the pharmacokinetic properties of related compounds has shown that stereochemical configuration affects absorption and metabolism rates, which could inform dosing strategies for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Similarity scores (0–1) based on structural and functional group alignment compared to the target compound .

*TMCP = 1,2,2-Trimethylcyclopentyl.

Key Differences and Implications

Ring Size and Substituent Effects

- Cyclobutane vs.

- Cyclohexane Derivatives: (1-(Aminomethyl)cyclohexyl)methanol (CAS 2041-57-8) exhibits greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Steric and Electronic Effects

- The trimethyl-substituted analogue ((1R,3S)-3-(aminomethyl)-1,2,2-TMCP)methanol (CAS 74458-65-4) introduces significant steric hindrance, likely affecting binding affinity in biological targets and altering synthetic accessibility .

- The absence of an amino group in 1-methylcyclopentanol (CAS 1462-03-9) eliminates its capacity for hydrogen bonding, making it less suitable for pharmaceutical applications requiring target-specific interactions .

Q & A

Q. What are the standard synthetic routes for preparing ((1S,3R)-3-aminocyclopentyl)methanol?

The compound is typically synthesized via stereoselective reduction of a ketone intermediate or functionalization of a pre-existing cyclopentane scaffold. For example, a Boc-protected precursor (tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate) can undergo acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt, followed by reduction of a carbonyl group using agents like NaBH4 or LiAlH3. Purification often involves silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization of the hydrochloride salt .

Q. How is the stereochemical configuration of ((1S,3R)-3-aminocyclopentyl)methanol confirmed experimentally?

Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is used to verify enantiomeric purity. Additionally, and NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can resolve stereochemical ambiguities. For example, splitting patterns in NMR (as seen in difluoromethylenyl analogs) may indicate diastereomer formation .

Q. What safety protocols are recommended for handling ((1S,3R)-3-aminocyclopentyl)methanol?

The compound should be handled in a fume hood with PPE (gloves, lab coat, goggles). In case of skin contact, rinse immediately with water. For spills, use adsorbent materials (silica gel, acid-neutralizing agents) and avoid release into waterways. Refer to SDS guidelines for storage (typically 2–8°C under inert atmosphere) and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of ((1S,3R)-3-aminocyclopentyl)methanol with electrophilic partners?

Low yields in coupling reactions (e.g., amidation, sulfonylation) may arise from steric hindrance at the cyclopentane ring. Strategies include:

- Using bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to pre-organize the amine for regioselective reactions .

- Employing high-pressure conditions or microwave-assisted synthesis to accelerate sluggish steps .

- Optimizing solvent polarity (e.g., DMF for polar intermediates, CHCl for acid-sensitive reactions) .

Q. How are discrepancies in 1H^{1}\text{H}1H NMR data resolved for derivatives of ((1S,3R)-3-aminocyclopentyl)methanol?

Complex splitting patterns (e.g., in NMR of difluoromethylenyl analogs) may indicate dynamic rotational isomerism. Techniques include:

- Variable-temperature NMR to slow conformational exchange and simplify spectra.

- Density Functional Theory (DFT) calculations to predict chemical shifts and coupling constants for comparison with experimental data .

- X-ray crystallography of crystalline derivatives (e.g., hydrochloride salts) to unambiguously assign stereochemistry .

Q. What methodologies address racemization during the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol derivatives?

Racemization is minimized by:

- Avoiding strong acids/bases at elevated temperatures. Trifluoroacetic acid (TFA) at 0°C is preferred for Boc deprotection .

- Using non-polar solvents (e.g., hexane) for reactions involving chiral centers.

- Monitoring enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Data Contradiction and Optimization

Q. How to interpret conflicting biological activity data for ((1S,3R)-3-aminocyclopentyl)methanol analogs?

Contradictions may arise from impurities or residual solvents. Ensure purity (>95% by HPLC) and characterize batches using LC-MS. For SAR studies, validate target engagement (e.g., enzyme inhibition assays) and compare results across multiple cell lines or in vivo models .

Q. What strategies optimize the solubility of ((1S,3R)-3-aminocyclopentyl)methanol in aqueous buffers?

- Salt formation (e.g., hydrochloride, mesylate) enhances water solubility.

- Co-solvents (e.g., DMSO ≤10% v/v) or cyclodextrin inclusion complexes improve bioavailability.

- Structural modification (e.g., PEGylation of the hydroxyl group) balances lipophilicity and solubility .

Analytical Techniques

Q. Which advanced mass spectrometry (MS) techniques are suitable for characterizing trace impurities?

High-resolution MS (HRMS) with ESI or MALDI ionization provides accurate mass data for identifying byproducts. Coupling with ion mobility spectrometry (IMS) separates isomers, while tandem MS/MS fragments ions for structural elucidation .

Q. How does NOESY NMR assist in conformational analysis of ((1S,3R)-3-aminocyclopentyl)methanol?

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals spatial proximity between protons, confirming the chair or twist-boat conformation of the cyclopentane ring. Cross-peaks between the hydroxyl proton and axial/equatorial hydrogens provide insights into steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.